molecular formula C20H18ClN3O4 B15085392 Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-30-3

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B15085392
CAS No.: 624726-30-3
M. Wt: 399.8 g/mol
InChI Key: OGLLZFVCOAMBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the hydrazono group and the ethyl acetate moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Ethyl 2-(3-(2-(2-(4-chlorophenyl)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer effects.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

Properties

CAS No.

624726-30-3

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 2-[3-[[2-(4-chlorophenyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C20H18ClN3O4/c1-2-28-18(26)12-24-16-6-4-3-5-15(16)19(20(24)27)23-22-17(25)11-13-7-9-14(21)10-8-13/h3-10,27H,2,11-12H2,1H3

InChI Key

OGLLZFVCOAMBBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.